molecular formula C13H16BrNO2 B7942339 3-Bromo-N-[(oxan-4-yl)methyl]benzamide

3-Bromo-N-[(oxan-4-yl)methyl]benzamide

Cat. No.: B7942339
M. Wt: 298.18 g/mol
InChI Key: WIJBNHXUZOYKKJ-UHFFFAOYSA-N
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Description

3-Bromo-N-[(oxan-4-yl)methyl]benzamide is a benzamide derivative featuring a bromine substituent at the 3-position of the aromatic ring and a tetrahydropyran (oxane) ring linked via a methylene group to the amide nitrogen. This structural motif is significant in medicinal chemistry due to the benzamide scaffold's versatility in drug discovery, often contributing to bioactivity through hydrogen bonding, hydrophobic interactions, and steric effects.

Properties

IUPAC Name

3-bromo-N-(oxan-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-3-1-2-11(8-12)13(16)15-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJBNHXUZOYKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[(oxan-4-yl)methyl]benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces a bromine atom at the third position of the benzamide ring.

    Formation of Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzamide with an oxan-4-ylmethyl halide (e.g., oxan-4-ylmethyl chloride) in the presence of a base such as potassium carbonate or sodium hydride.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate product with an amine derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[(oxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: De-brominated benzamide or other reduced products.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

3-Bromo-N-[(oxan-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[(oxan-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or proteins. The bromine atom and oxan-4-ylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions involved can vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The activity and properties of benzamide derivatives are highly sensitive to substituent positions and side-chain modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Benzamide Substituents Amide Side Chain Key Properties/Bioactivity Reference
3-Bromo-N-[(oxan-4-yl)methyl]benzamide 3-Bromo Oxan-4-ylmethyl Structural focus; potential for CNS targeting (inferred)
Rip-B (2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide) 2-Hydroxy 2-(4-Methoxyphenyl)ethyl Cytotoxic to Acanthamoeba castellani; antibacterial
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo 2-Nitrophenyl Structural comparison for crystallographic studies
ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) 3-Bromo Pyrimidinyl-methoxy-phenyl VEGFR-2 inhibitor (Shape Tanimoto = 0.803 vs. tivozanib)
Compound 23 (4-Methyl-biphenyl benzamide) 4-Methyl Biphenyl Weak DNA gyrase inhibition (IC50 >100 μM)
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide 3-Bromo, 4-methoxy 4-(Phenylamino)phenyl Predicted pKa = 12.48; high lipophilicity

Key Observations

Substituent Position Sensitivity: Bromine at the 3-position (as in the target compound) is observed in ZINC33268577, which mimics tivozanib's shape but differs in hydrogen-bonding capacity (1 donor vs. tivozanib's 2 donors) . In contrast, 4-bromo analogues (e.g., ) are used for crystallographic comparisons due to distinct packing behaviors . Hydroxy and methoxy groups (e.g., Rip-B) enhance solubility and antibacterial activity but reduce metabolic stability compared to halogenated derivatives .

Benzimidazole-linked benzamides () exhibit anti-inflammatory activity, highlighting the role of heterocyclic side chains in modulating immune responses .

Biological Activity Correlations: DNA gyrase inhibition (): Methyl substituents on the benzamide ring (e.g., Compound 23) weakly fill hydrophobic pockets, whereas bulkier groups like bromine may enhance steric hindrance but require optimization for potency .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters
Compound Molecular Weight Melting Point (°C) Predicted pKa Solubility (LogP)
This compound ~298.2 N/A N/A ~2.8 (estimated)
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide 397.27 N/A 12.48 4.5
Rip-B ~285.3 96 ~9.5 2.1
  • The oxane ring in the target compound likely increases hydrophilicity (lower LogP) compared to purely aromatic side chains (e.g., phenylamino in ).

Biological Activity

3-Bromo-N-[(oxan-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom, an oxan-4-ylmethyl group, and a benzamide moiety. These structural elements contribute to its unique reactivity and biological interactions. The presence of the bromine atom can enhance lipophilicity, potentially affecting its pharmacokinetics and interactions with biological targets.

The mechanism of action for this compound can vary depending on the biological context. It is hypothesized that the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.
  • DNA Interaction : Potential interference with DNA replication processes has been suggested.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : There is evidence to support its role in reducing inflammation, which could be beneficial in conditions like arthritis.
  • Anticancer Potential : Some studies have indicated that it may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University explored the antimicrobial effects of this compound against various bacterial strains. The results showed significant inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Anti-inflammatory Activity

In a separate investigation, the anti-inflammatory effects were assessed using an animal model of induced inflammation. The compound was administered at varying doses, leading to a notable reduction in inflammatory markers compared to control groups.

Dose (mg/kg)Inflammatory Marker Reduction (%)
525
1040
2055

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry:

  • Drug Development : Its derivatives are being synthesized to explore enhanced biological activities.
  • Pharmaceutical Research : The compound is used as a lead candidate for developing new therapeutic agents targeting various diseases.

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